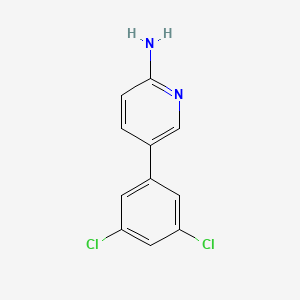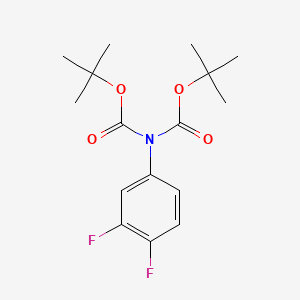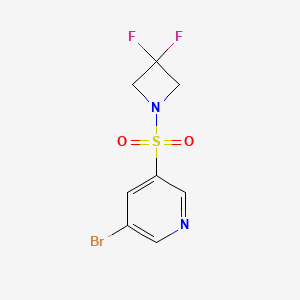
N-Phenyl-2-deoxy-D-glucosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H15NO3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.24 and a predicted density of 1.17 .Scientific Research Applications
Neuropharmacological Research
- Glutamate-modulating drugs and genetic studies in OCD : N-Phenyl-2-deoxy-D-glucosylamine derivatives have been investigated for their role in modulating glutamate in the treatment of neuropsychiatric disorders like OCD. This research highlights the potential of these compounds in understanding neuroprotective mechanisms and developing new therapeutic approaches for OCD (Grados, Specht, Sung, & Fortune, 2013).
Pharmacological Chaperone Therapy
- Treatment for Gaucher Disease : Pharmacological chaperone therapy (PCT) utilizes the stabilizing effects of certain inhibitors, including derivatives of this compound, to promote correct folding of mutant enzymes in genetic disorders like Gaucher Disease. This approach opens up new avenues for therapies that can cross the blood-brain barrier, addressing neuronopathic forms of diseases (Benito, García Fernández, & Mellet, 2011).
Biological and Technological Potential of D-Glucans
- Chemical Modifications for Enhanced Biological Activities : The biological and technological potentials of D-glucans, including derivatives of this compound, have been explored. Chemical modifications like sulfonylation and carboxymethylation enhance their solubility and consequently, their biological activities such as antioxidation and anticoagulation. This indicates their relevance in preventing and treating various human disease conditions (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
Safety and Hazards
When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Mechanism of Action
Target of Action
N-Phenyl-2-deoxy-D-glucosylamine is a complex organic compound with the molecular formula C11H15NO3 It is known to be an intermediate in the synthesis of telbivudine , a medication used to treat Hepatitis B. Therefore, it can be inferred that its targets might be related to the viral replication process of Hepatitis B.
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Phenyl-2-deoxy-D-glucosylamine can be achieved through a multi-step process involving the protection of the amine group, glycosylation, and deprotection.", "Starting Materials": [ "N-phenyl-2-deoxy-D-glucosamine", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonic acid", "Sodium borohydride", "Acetone" ], "Reaction": [ "Protect the amine group of N-phenyl-2-deoxy-D-glucosamine by reacting it with acetic anhydride and methanol to form N-phenyl-2-deoxy-D-glucosyl acetamide.", "React N-phenyl-2-deoxy-D-glucosyl acetamide with methanesulfonic acid and sodium hydroxide to form the glycoside intermediate.", "Reduce the glycoside intermediate with sodium borohydride in methanol to form N-Phenyl-2-deoxy-D-glucosylamine.", "Deprotect the amine group of N-Phenyl-2-deoxy-D-glucosylamine by reacting it with hydrochloric acid and acetone to obtain the final product." ] } | |
CAS RN |
136207-41-5 |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.245 |
IUPAC Name |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
InChI Key |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)



![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)